molecular formula C17H21N6O4P B1684628 Ruxolitinib phosphate CAS No. 1092939-17-7

Ruxolitinib phosphate

Cat. No.: B1684628
CAS No.: 1092939-17-7
M. Wt: 404.4 g/mol
InChI Key: JFMWPOCYMYGEDM-XFULWGLBSA-N
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Mechanism of Action

Target of Action

Ruxolitinib phosphate is a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2 . These are tyrosine kinases involved in cytokine signaling and hematopoiesis . The primary targets of this compound are therefore JAK1 and JAK2 .

Mode of Action

This compound exerts its action by competitively inhibiting the ATP-binding catalytic site of the kinase domain . This results in the inhibition of JAK-induced phosphorylation of signal transducer and activator of transcription (STAT) . By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT pathway . This pathway is often aberrantly activated in myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, leading to abnormal blood cell counts and thrombotic complications . By inhibiting JAK1 and JAK2, this compound blocks this dysregulated cell signaling pathway .

Pharmacokinetics

This compound is well absorbed, with a bioavailability of 95% . It is bound to albumin for 97% . The pharmacokinetics of this compound can be described with a two-compartment model and linear elimination . The volume of distribution differs between men and women, likely related to body weight differences . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of this compound are pharmacologically active . The main route of elimination of ruxolitinib metabolites is renal .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis of malignant cells, and reduction of pro-inflammatory cytokine plasma levels . This results in the prevention of abnormal blood cell proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions . Furthermore, the metabolism of this compound can be altered by CYP3A4 inducers and inhibitors , which can be found in various foods, beverages, and other medications. Therefore, the patient’s diet and concurrent medication use can significantly impact the action and efficacy of this compound.

Safety and Hazards

Ruxolitinib phosphate should be handled with care to avoid personal contact, including inhalation. It should be used in a well-ventilated area and personal protective equipment should be worn when there is a risk of exposure . It should not be allowed to contact humans, exposed food, or food utensils .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ruxolitinib phosphate involves multiple steps, starting with the preparation of intermediate compounds. One method includes reacting a compound of formula II with a compound of formula IV or a salt thereof to obtain a compound of formula III. This compound is then subjected to acyl halogenation, amidation, and dehydration reactions to form the final product .

Industrial Production Methods: An improved process for the preparation of this compound has been developed to meet commercial demands. This process involves the use of novel intermediate compounds and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ruxolitinib phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and therapeutic efficacy .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include acyl halides, amines, and dehydrating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .

Major Products: The major products formed from the reactions of this compound include its active metabolites, which retain pharmacological activity and contribute to its therapeutic effects .

Properties

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMWPOCYMYGEDM-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911086
Record name Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092939-17-7
Record name Jakafi
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092939-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruxolitinib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092939177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(4-(7H-PYRROLO[2,3,-D]PYRIMIDIN-4-YL)-1 H-PYRAZOL-1-YL-3)-CYCLOPENTYLPROPANENITRILE PHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUXOLITINIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436LRU32H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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